molecular formula C10H10N4 B3002074 N-(pyridin-2-ylmethyl)pyrimidin-2-amine CAS No. 361549-73-7

N-(pyridin-2-ylmethyl)pyrimidin-2-amine

Cat. No.: B3002074
CAS No.: 361549-73-7
M. Wt: 186.218
InChI Key: VIBVAWCJVABZLI-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)pyrimidin-2-amine is an organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of both pyridine and pyrimidine rings, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it a valuable compound in various scientific research fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

N-(pyridin-2-ylmethyl)pyrimidin-2-amine primarily targets the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound interacts with its target, PLK4, by inhibiting its activity . This interaction results in the disruption of centriole duplication, a process crucial for cell division and genome integrity

Biochemical Pathways

The inhibition of PLK4 affects the centriole duplication pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed . The downstream effects include reduced tumor growth and potentially, tumor regression .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not available, one of the synthesized compounds exhibited good plasma stability (t1/2 > 289.1 min), liver microsomal stability (t1/2 > 145 min), and low risk of drug-drug interactions . These properties suggest favorable bioavailability, but more detailed pharmacokinetic studies are needed.

Result of Action

The primary result of this compound’s action is the inhibition of PLK4, leading to disrupted centriole duplication . This disruption can cause cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth . In vitro studies have shown excellent antiproliferative activity against breast cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)pyrimidin-2-amine typically involves the reaction of 2-aminopyridine with pyrimidine derivatives. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the use of nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-(pyridin-2-yl)amides, imidazopyridines, and other heterocyclic compounds .

Scientific Research Applications

N-(pyridin-2-ylmethyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-(pyridin-2-ylmethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h1-7H,8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBVAWCJVABZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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